molecular formula C14H15ClN4O B1230312 CI-930 hydrochloride CAS No. 90791-23-4

CI-930 hydrochloride

Cat. No.: B1230312
CAS No.: 90791-23-4
M. Wt: 290.75 g/mol
InChI Key: KVDAKRXRZYHBMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CI-930 hydrochloride is a potent and selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme that hydrolyzes the cyclic nucleotide second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, CI-930 increases intracellular cAMP levels, which plays a crucial role in regulating a wide array of cellular processes, including inflammation, smooth muscle contraction, and cardiac function . This mechanism makes it a valuable research tool for investigating cAMP-mediated signaling pathways in various disease models. The primary research applications for this compound are rooted in its pharmacologic action as a PDE3 inhibitor. It is used in preclinical research to study conditions such as cardiac failure, where PDE3 inhibition can have inotropic effects, and to explore potential therapies for inflammatory disorders . Furthermore, given the role of cyclic nucleotides in sensory function, compounds like CI-930 are also of interest in research related to chemosensory disorders, such as anosmia (loss of smell) and ageusia (loss of taste), as increasing cAMP or cGMP levels in nasal and oral tissues can potentially improve sensory acuity . This product is labeled "For Research Use Only" (RUO). RUO products are specifically intended for laboratory research purposes and are not manufactured or labeled for use in the diagnosis, cure, mitigation, treatment, or prevention of disease in humans or animals . They are essential tools for basic research, drug discovery, and the development of new assays and diagnostic tools. This product must not be used as a component in any commercial in vitro diagnostic (IVD) kit or for any other clinical or diagnostic procedure.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90791-23-4

Molecular Formula

C14H15ClN4O

Molecular Weight

290.75 g/mol

IUPAC Name

3-(4-imidazol-1-ylphenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride

InChI

InChI=1S/C14H14N4O.ClH/c1-10-8-13(19)16-17-14(10)11-2-4-12(5-3-11)18-7-6-15-9-18;/h2-7,9-10H,8H2,1H3,(H,16,19);1H

InChI Key

KVDAKRXRZYHBMP-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

Canonical SMILES

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl

Related CAS

86798-59-6 (Parent)

Synonyms

4,5-dihydro-6-(4-(imidazol-1-yl)phenyl)-5-methyl-3(2H)-pyridazinone
CI 930
CI 930 hydrochloride
CI-930

Origin of Product

United States

Molecular and Biochemical Mechanisms of Action

Phosphodiesterase Type III (PDE III) Inhibition

CI-930 hydrochloride functions by specifically targeting and inhibiting the activity of the PDE III enzyme. wikipedia.orgjrespharm.com This inhibition prevents the breakdown of cAMP, leading to its accumulation within the cell. wikipedia.orgrxlist.com

Specificity towards Cardiac PDE III Isoforms

CI-930 is recognized as a selective inhibitor of PDE III. jrespharm.comgoogle.com While multiple isoforms of PDE exist, CI-930 demonstrates a preferential action on the PDE III family. google.com In the heart, PDE3A is a prominent isoform, and its inhibition by compounds like CI-930 is a key aspect of their cardiotonic effects. jrespharm.commdpi.com The selectivity of CI-930 for PDE III is a defining feature of its pharmacological profile, distinguishing it from non-selective phosphodiesterase inhibitors like theophylline. wikipedia.orgwikidoc.org Meribendan, a derivative of CI-930, exhibits even higher selectivity for PDE III. wikidoc.org

Modulation of Intracellular Cyclic Adenosine (B11128) Monophosphate (cAMP) Levels

The primary consequence of PDE III inhibition by this compound is the elevation of intracellular cAMP levels. wikipedia.orgnih.gov By blocking the hydrolytic action of PDE III, CI-930 effectively increases the concentration of this vital second messenger. wikipedia.orgnih.gov This increase in cAMP has been observed in various cell types, including platelets. nih.gov The inhibitory effect of CI-930 on platelet aggregation is potentiated by adenylate cyclase activators, which further increase cAMP production, and antagonized by adenylate cyclase inhibitors, highlighting the central role of cAMP in its mechanism. nih.gov

Table 1: Effect of CI-930 on Platelet Aggregation

Aggregating AgentIC50 (μmol/L)
AA0.91
U-466190.73
ADP2.12
Collagen2.35
PAF7.15

This table shows the half maximal inhibitory concentration (IC50) of CI-930 on platelet aggregation induced by various agents. Data sourced from a study on rabbit platelet-rich plasma. nih.gov

Downstream Cellular Signaling Pathway Modulation

The accumulation of intracellular cAMP initiated by CI-930 triggers a cascade of downstream signaling events. A primary effector of cAMP is Protein Kinase A (PKA). mdpi.com The activation of PKA by elevated cAMP levels leads to the phosphorylation of various substrate proteins, which in turn modulates their activity and influences a wide range of cellular functions.

In the context of cardiac muscle, the activation of PKA leads to the phosphorylation of proteins involved in calcium handling, resulting in an increased influx of calcium ions. wikipedia.org This ultimately enhances myocardial contractility. In other cell types, the downstream effects of elevated cAMP can vary. For example, in T-lymphocytes, both CI-930 and another PDE inhibitor, Ro 20-1724, have been shown to attenuate blastogenesis, with a synergistic effect when used in combination, indicating that different PDE isozymes can modulate immune cell function. nih.gov

Furthermore, CI-930's influence extends to the modulation of other signaling pathways. It has been shown to reduce the synthesis of thromboxane (B8750289) B2 (TXB2) while increasing the biosynthesis of prostaglandins (B1171923) such as PGE2, PGF2α, and PGD2 in platelets. nih.gov This suggests a dual mechanism of action in its anti-platelet effects: increasing cAMP and selectively inhibiting thromboxane A2 (TXA2) synthesis. nih.gov

The broader implications of modulating cAMP levels and downstream pathways can also involve interactions with other signaling networks, such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth, differentiation, and survival. nih.govaacrjournals.org While direct links between CI-930 and these specific pathways require further elucidation, the central role of cAMP as a signaling hub suggests potential for crosstalk and broader cellular effects.

Preclinical Pharmacodynamics and in Vitro Studies

Positive Inotropic Effects in Isolated Myocardial Tissues

CI-930 hydrochloride is recognized for its positive inotropic effects, as demonstrated in experimental animals. nih.gov The primary mechanism for this increase in heart muscle contractility is the inhibition of phosphodiesterase III (PDE3). nih.govwikipedia.org This enzyme is responsible for the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in cardiac cells. By inhibiting PDE3, this compound leads to an increase in intracellular cAMP levels. wikipedia.org This, in turn, activates protein kinases that phosphorylate calcium channels, leading to an increased influx of calcium ions during the cardiac action potential and consequently enhancing the force of contraction. wikipedia.org

While the positive inotropic action of this compound has been established in animal models, specific data from in vitro studies on isolated myocardial tissues, such as papillary muscle or atrial preparations, are not extensively detailed in publicly available literature.

Vasodilatory Actions in Vascular Preparations

In addition to its cardiac effects, this compound also exhibits vasodilatory properties. nih.gov This action is also linked to its inhibition of PDE3 in vascular smooth muscle cells. Increased cAMP levels in these cells lead to the activation of signaling pathways that result in smooth muscle relaxation and, consequently, vasodilation.

Although the vasodilatory effect is a known characteristic of this compound from in vivo studies in experimental animals, detailed research findings from in vitro experiments using vascular preparations, such as isolated aortic rings, have not been widely published.

Enzyme Inhibition Kinetics in Cell-Free Systems

The primary molecular target of this compound is the cGMP-inhibited phosphodiesterase, also known as PDE3. nih.govresearchgate.net The inhibition of this enzyme is the fundamental mechanism for its inotropic and vasodilatory effects.

In studies on isolated atrial phosphodiesterase forms, it was observed that under conditions where PDE IV was specifically inhibited, this compound demonstrated an IC50 of 17 µM on the remaining cAMP hydrolytic activity, which was attributed to a cGMP-inhibited PDE form (PDE III). researchgate.net

EnzymeAssay ConditionsIC50 (µM)
Phosphodiesterase III (PDE III)Isolated atrial PDE with PDE IV inhibited17

Anti-Platelet Aggregation Activity Studies

Some pyridazinone derivatives have been evaluated for their anti-platelet aggregation activities. nih.gov Research on related compounds suggests that some 6-(4-substituted acylaminophenyl)-3(2H)-pyridazinones have shown appreciable inhibition of ADP-induced platelet aggregation, with some demonstrating greater activity than CI-930. nih.gov This indicates that CI-930 possesses anti-platelet aggregation properties, although it may be less potent than other derivatives in its class. In another study, it was noted that CI-930, as a PDE3 inhibitor, did not inhibit the production of IL-5. mdpi.com

Comparative Pharmacodynamic Profiles with Analogous Phosphodiesterase Inhibitors

This compound has been compared with other phosphodiesterase inhibitors, both in its own chemical class and with other established agents.

In a comparative study in conscious dogs, the cardiovascular and renal effects of CI-930 and milrinone, both cGMP-inhibitable PDE inhibitors, were evaluated. nih.gov Both compounds were found to induce positive inotropic and chronotropic effects, as well as preload and afterload reduction. nih.gov The cardiac effects of these PDE inhibitors were suggested to be primarily due to the inhibition of cardiac cGi PDE. nih.gov

It has also been noted that pyridazinone derivatives, including CI-930 and the related compound CI-914, were more effective than amrinone (B1666026) and milrinone. nih.gov The positive inotropic action of these compounds was attributed to the inhibition of cardiac PDE III, rather than stimulation of β-adrenergic receptors. nih.gov Furthermore, meribendan, a derivative of CI-930, is considered to be a more highly selective PDE3 inhibitor. wikipedia.org

CompoundClassRelative In Vivo Inotropic Effect (in dogs)Primary Mechanism of Action
This compoundPyridazinone/PDE III InhibitorComparable to MilrinonePDE III Inhibition
MilrinoneBipyridine/PDE III InhibitorComparable to CI-930PDE III Inhibition
AmrinoneBipyridine/PDE III InhibitorLess effective than CI-930PDE III Inhibition

Preclinical Pharmacokinetics in Animal Models

General Absorption and Distribution Characteristics

Currently, there is a lack of publicly available scientific literature detailing the general absorption and distribution characteristics of CI-930 hydrochloride in animal models. While some studies have investigated the pharmacodynamic effects of CI-930 in experimental animals, specific parameters such as oral bioavailability, the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the volume of distribution have not been reported.

Information regarding the extent and rate of absorption following oral administration, as well as the subsequent distribution of the compound into various tissues and organs, is crucial for understanding its potential therapeutic window and for designing further preclinical and clinical studies. Without this fundamental data, a comprehensive picture of the compound's behavior in a biological system remains incomplete.

Metabolic Transformations and Pathways

The metabolic fate of a xenobiotic compound like this compound is a critical determinant of its efficacy and duration of action. The biotransformation processes, primarily occurring in the liver, can lead to the formation of active or inactive metabolites.

However, a review of the existing scientific literature reveals no specific studies that have elucidated the metabolic transformations and pathways of this compound in any animal model. Research identifying the primary enzymes responsible for its metabolism, such as cytochrome P450 isoenzymes, and the chemical structures of its metabolites has not been published. Understanding these metabolic pathways is essential for predicting potential drug-drug interactions and for characterizing the complete pharmacological profile of the compound.

Excretion Routes

The elimination of a drug and its metabolites from the body, known as excretion, is the final step in its pharmacokinetic journey. The primary routes of excretion are typically via the kidneys into urine and through the liver into feces.

As with the other pharmacokinetic parameters, there is no available data from preclinical animal studies that describes the excretion routes of this compound. Studies quantifying the proportion of the administered dose eliminated through renal and fecal pathways, as well as the clearance rate of the compound, are not present in the public domain. This information is vital for assessing the potential for drug accumulation and for understanding its disposition in subjects with impaired renal or hepatic function.

Structure Activity Relationship Sar Studies

Identification of Pharmacophoric Elements for PDE III Inhibition

The fundamental pharmacophore for the positive inotropic activity of CI-930 and related compounds, which is mediated by PDE III inhibition, is often described as a "heterocycle-phenyl-imidazole" (H-P-I) pattern. wikipedia.org This model highlights the essential components for interaction with the enzyme's active site.

Key pharmacophoric elements identified for PDE III inhibition include:

The Pyridazinone Heterocycle: The 4,5-dihydro-3(2H)-pyridazinone ring system is a critical component. researchgate.netmdpi.com Within this heterocycle, the presence of a dipole and an adjacent acidic proton, part of an amide function, are believed to mimic the electrophilic center of the phosphate (B84403) group in cAMP. wikipedia.org This mimicry facilitates binding to the primary site of the PDE III enzyme. wikipedia.org The lactam functionality within the pyridazinone ring is a crucial determinant for PDE III inhibitory activity. researchgate.net

The Phenyl Linker: A central phenyl ring serves as a scaffold, connecting the pyridazinone heterocycle to the imidazole (B134444) moiety. This aromatic linker appropriately orients the other pharmacophoric elements within the enzyme's binding pocket.

Influence of Structural Modifications on Potency and Selectivity

Systematic structural modifications of the lead compound, 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinone (CI-914), led to the development of CI-930, which exhibits superior potency. nih.govtjpr.orgbioline.org.br

The introduction of a methyl group at the 5-position of the pyridazinone ring was a pivotal modification that significantly enhanced potency. nih.govtjpr.orgjchemrev.com CI-930, which incorporates this 5-methyl substituent, is notably more potent than its predecessor, CI-914. tjpr.orgbioline.org.br This suggests that small alkyl substituents occupying space corresponding to certain portions of the cAMP sugar region can increase potency. researchgate.net

Further SAR studies have explored various substitutions on the core structure:

N-Alkylation of the Pyridazinone Ring: N-alkylation of the pyridazinone ring generally leads to a decrease in PDE III inhibitory activity while enhancing potency against PDE IV. jmchemsci.com For potent PDE III inhibition, the nitrogen of the pyridazinone lactam is preferably unsubstituted. researchgate.net

Substitutions on the Imidazole Ring: Modifications to the imidazole ring have also been investigated, although the unsubstituted imidazole remains a key feature for the high affinity of compounds like CI-930. tjpr.org

Planarity of the Ring System: A generally planar ring structure is considered desirable for maximal positive inotropic effects, which are linked to PDE III inhibition. mdpi.com Cardiotonic agents like CI-930 can readily achieve an essentially planar geometry. researchgate.net

The selectivity of these inhibitors is also highly dependent on their structural features. For instance, meribendan, a related compound, exhibits a higher level of selectivity compared to CI-930. This is attributed to the presence of a benzimidazole (B57391) ring, which introduces another basic nitrogen opposite the primary binding site, in addition to the basic nitrogen adjacent to the lactam moiety. wikipedia.org

Table 1: Influence of Structural Modifications on PDE III Inhibitory Potency

CompoundRPotency relative to Amrinone (B1666026)/MilrinoneReference
CI-914 HMore potent than amrinone nih.govtjpr.org
CI-930 CH₃More potent than milrinone nih.govtjpr.org

Principles of Pyridazinone Ring System Design for Desired Activity

The design of pyridazinone-based PDE III inhibitors is guided by several key principles derived from extensive SAR studies. The pyridazinone ring itself is a privileged structure in medicinal chemistry due to its biological activities and the ease with which it can be functionalized. jmchemsci.commdpi.com

For potent and selective PDE III inhibition, the following design principles are paramount:

Core Heterocyclic System: The 4,5-dihydro-3(2H)-pyridazinone system is a well-established pharmacophore for PDE III inhibition. researchgate.netmdpi.comtjpr.org

Mimicking the cAMP Phosphate Group: The design should incorporate features that mimic the electrostatic potential associated with the phosphate group of cAMP, such as the amide functionality within the pyridazinone ring. researchgate.net

Substitution at the 5-Position: The introduction of a small alkyl group, specifically a methyl group, at the 5-position of the pyridazinone ring has been demonstrated to significantly enhance potency, as seen in the case of CI-930. nih.govtjpr.org

Maintaining an Unsubstituted Lactam Nitrogen: To retain high PDE III inhibitory activity, the lactam nitrogen of the pyridazinone ring should ideally remain unsubstituted. researchgate.net

Appropriate Linker and Terminal Heterocycle: The use of a phenyl linker to connect the pyridazinone core to a terminal imidazole ring is a proven strategy for high-affinity binding. wikipedia.orgnih.gov

By adhering to these principles, medicinal chemists can rationally design novel pyridazinone derivatives with a high probability of potent and selective PDE III inhibitory activity. The development of CI-930 stands as a prime example of the successful application of these SAR-guided design strategies.

Preclinical Efficacy in Animal Models of Cardiovascular Dysfunctions

Evaluation in Models of Altered Myocardial Contractility

The primary therapeutic action of CI-930 hydrochloride in cardiac tissue is its positive inotropic effect, or the strengthening of myocardial contraction. This effect has been demonstrated in preclinical animal models. In studies using anesthetized dogs, CI-930 produced a significant, dose-dependent increase in the maximum rate of left ventricular pressure rise (+dP/dt), a key indicator of myocardial contractility. ahajournals.org

The increase in contractility is a direct result of elevated intracellular cAMP, which modulates protein kinases and subsequently activates cardiac calcium channels, leading to greater calcium influx and a more forceful contraction of the heart muscle. ahajournals.org Research in anesthetized dog models confirmed this potent positive inotropic response, which occurs independently of beta-adrenergic receptor stimulation. ahajournals.org

Table 1: Effect of this compound on Myocardial Contractility in Anesthetized Dogs This interactive table summarizes the positive inotropic response observed with CI-930 and a related compound in an anesthetized dog model. Data is derived from studies evaluating the percentage increase in the maximum rate of left ventricular pressure rise (+dP/dt).

Compound Inotropic Response (% Increase in +dP/dt)
CI-930 30 ± 4
Imazodan (B1195180) (CI-914) 33 ± 4

Data sourced from Weishaar et al., 1987. ahajournals.org

Assessment in Models of Hemodynamic Perturbations

The dual action of this compound as both a positive inotrope and a vasodilator results in significant hemodynamic changes in animal models. While the positive inotropic effect increases cardiac output, its vasodilatory properties decrease systemic vascular resistance. nih.gov This combined effect, often termed "inodilation," makes it effective in models of hemodynamic perturbation where both cardiac support and afterload reduction are required.

Investigation in Animal Models Mimicking Congestive Heart Failure

The beneficial inotropic and vasodilatory effects of this compound make it a candidate for investigation in animal models of congestive heart failure (CHF). nih.gov Preclinical CHF models, often induced in rodents and larger animals through methods like coronary artery ligation or chronic rapid cardiac pacing, are used to simulate the pathophysiology of human heart failure, which includes reduced cardiac contractility and elevated vascular resistance. mdpi.comfrontiersin.org

While specific data from animal models of CHF treated with CI-930 are not extensively detailed in available literature, the established efficacy of PDE III inhibitors in this therapeutic area suggests its evaluation in such models. nih.gov Human clinical trials demonstrating improved cardiac index and reduced pulmonary artery wedge pressure in patients with severe CHF were predicated on these foundational preclinical evaluations in animal models designed to mimic the disease state. nih.govnih.gov

Species-Dependent Pharmacological Responses in Preclinical Models

A critical finding in the preclinical evaluation of PDE III inhibitors, including CI-930, is the existence of significant species-dependent differences in pharmacological responses. ahajournals.org The positive inotropic effect of these agents varies profoundly across different animal species, a phenomenon that has been linked to the presence and intracellular location of specific subclasses of the PDE III enzyme. ahajournals.org

Research has identified two main subclasses of PDE III in ventricular muscle: an imazodan-sensitive form and an imazodan-insensitive form. The positive inotropic response to compounds like CI-930 and its analog, imazodan, correlates strongly with the presence of a membrane-bound, imazodan-sensitive subclass of PDE III. ahajournals.org

Dog: The canine left ventricle contains a membrane-bound, imazodan-sensitive subclass of PDE III. Consequently, both CI-930 and imazodan exert a potent positive inotropic effect in dogs. ahajournals.org

Guinea Pig: In the guinea pig, the imazodan-sensitive PDE III enzyme is present but is soluble rather than membrane-bound. This results in a less pronounced inotropic response compared to dogs. ahajournals.org

Rat: The rat left ventricle possesses only a soluble form of PDE III and lacks the membrane-bound subclass. As a result, imazodan was found to have no positive inotropic effect in rats. ahajournals.org

This variation underscores the importance of selecting appropriate animal models in preclinical cardiovascular research and highlights that pharmacological responses cannot always be directly extrapolated across species.

Table 2: Comparative Inotropic Response to Various PDE III Inhibitors in Anesthetized Dogs This interactive table presents data on the positive inotropic effects of CI-930 and other selective PDE III inhibitors in an anesthetized dog model, demonstrating their relative potencies.

Agent Inotropic Response (% Increase in +dP/dt)
Imazodan (CI-914) 33 ± 4
CI-930 30 ± 4
Amrinone (B1666026) 29 ± 2

Data sourced from Weishaar et al., 1987. ahajournals.org

Advanced Methodologies in Ci 930 Hydrochloride Research

In Vitro Cellular and Subcellular Assay Systems

In vitro studies have been fundamental in characterizing the cellular and subcellular effects of CI-930. These assays provide a controlled environment to dissect the compound's direct interactions with its molecular targets, free from the complexities of a whole organism. databiotech.co.il

A primary focus of in vitro research has been on platelet aggregation. In rabbit platelet-rich plasma, CI-930 demonstrated a broad-spectrum anti-aggregating activity, inhibiting platelet aggregation induced by various agonists. amegroups.cnnih.gov The potency of this inhibition, as measured by the half-maximal inhibitory concentration (IC50), varied depending on the stimulus. amegroups.cnnih.gov For instance, CI-930 was most potent against aggregation induced by U-46619 and arachidonic acid (AA). amegroups.cn

To further understand the mechanism, researchers have utilized washed rabbit platelets to measure changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. amegroups.cnnih.gov These experiments revealed that CI-930 increases cAMP concentrations in a dose-dependent manner. amegroups.cnnih.gov The interplay between CI-930 and other signaling molecules has also been explored. The inhibitory effect of CI-930 on AA-induced aggregation was potentiated by PGE₁, an adenylate cyclase activator, and antagonized by SQ-22536, an adenylate cyclase inhibitor. amegroups.cnnih.gov

Subcellular assays have also been employed to investigate the impact of CI-930 on arachidonic acid metabolism in both washed rat and rabbit platelets, as well as rat pleural neutrophils. amegroups.cnnih.gov These studies showed that CI-930 reduced the synthesis of Thromboxane (B8750289) B2 (TXB2) while concurrently increasing the biosynthesis of other prostaglandins (B1171923) like PGE₂, PGF₂α, and PGD₂ in rat platelets. amegroups.cnnih.gov

Table 1: Inhibitory Effect of CI-930 on Platelet Aggregation

Utilization of Specific Animal Models for Pharmacological Characterization

Animal models have been indispensable for characterizing the in vivo pharmacological effects of CI-930, providing insights into its integrated physiological responses. scielo.brmpg.dewdh.ac.id Both conscious and anesthetized animal models have been utilized to evaluate its cardiovascular properties. nih.gov

In anesthetized dog models, CI-930 has been shown to induce dose-dependent increases in myocardial contractility. ahajournals.orgbioline.org.brtjpr.org These studies often involve measuring parameters like the first derivative of left intraventricular pressure (+dP/dt) as an index of myocardial contractility. ahajournals.org The effects of CI-930 have been compared to other inotropic agents like amrinone (B1666026) and milrinone, with findings suggesting CI-930 is more potent. bioline.org.brtjpr.org Furthermore, investigations in beta-blocked anesthetized dogs have helped to distinguish the compound's direct cardiac effects from those mediated by beta-adrenergic receptors. nih.gov These models have demonstrated that CI-930's positive inotropic effects are accompanied by relatively minor increases in heart rate and decreases in systemic arterial blood pressure. bioline.org.brtjpr.org

Conscious dog models have also been employed to assess the hemodynamic effects of CI-930. nih.gov These studies provide a more physiologically relevant context by avoiding the confounding effects of anesthesia. nih.gov Research in this area has confirmed the positive inotropic and vasodilator effects of CI-930 observed in anesthetized models. nih.gov

Beyond canines, rabbits have been used, particularly in the context of isolated heart preparations, to evaluate the positive inotropic effects of CI-930 in comparison to other agents like digoxin. jchemrev.comresearchgate.net

Table 2: Pharmacological Effects of CI-930 in Animal Models

Biochemical Assays for Enzyme Activity and Inhibition Profiling

Biochemical assays are crucial for directly measuring the interaction between CI-930 and its target enzyme, phosphodiesterase (PDE), and for profiling its inhibitory activity against different PDE isozymes. databiotech.co.ilbiocompare.comsigmaaldrich.com These assays typically involve isolating and purifying the enzyme and then measuring its activity in the presence of varying concentrations of the inhibitor. databiotech.co.il

The primary molecular target of CI-930 is the cGMP-inhibitable cAMP-specific phosphodiesterase, also known as PDE-III. ahajournals.orguba.artjpr.org Biochemical assays have consistently demonstrated that CI-930 is a potent and selective inhibitor of this isozyme. uba.artjpr.org Studies using PDE isolated from various tissues, such as guinea pig ventricular muscle and human platelets, have confirmed this selectivity. ahajournals.orgtjpr.org

The inhibitory potency of CI-930 against PDE-III is often quantified by its ED50 value, the concentration of the drug that produces 50% of its maximal effect. Research has shown CI-930 to have an ED50 of 0.6 µM for the inhibition of cardiac PDE-III. tjpr.org

Furthermore, enzyme inhibition profiling has been used to compare the activity of CI-930 with other PDE inhibitors. For example, in studies with partially purified low Km phosphodiesterase from Mucor rouxii, CI-930 was one of the few inhibitors, alongside SQ 65442 and dipyridamole, that could achieve complete inhibition. uba.ar Such comparative studies help to place the potency and selectivity of CI-930 in the context of other known PDE inhibitors.

Table 3: Inhibition Profile of CI-930 against Phosphodiesterase

Computational Approaches for Structure-Activity Relationship Elucidation

Computational methods play a significant role in understanding the structure-activity relationships (SAR) of compounds like CI-930. openmedicinalchemistryjournal.commdpi.comuq.edu.au These approaches use computer modeling and simulation to explore how the chemical structure of a molecule relates to its biological activity. openmedicinalchemistryjournal.com

For the class of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3-(2H)-pyridazinones, to which CI-930 belongs, SAR studies have been crucial in identifying the key structural features responsible for their potent inhibitory activity against cardiac PDE-III. tjpr.org These studies involve systematically modifying different parts of the molecule and observing the resulting changes in activity. nih.gov

In the case of CI-930, which has a methyl group at the R2 position, SAR investigations have shown that this substitution contributes to its high potency. tjpr.org By comparing CI-930 to its analog CI-914 (where R2 is a hydrogen atom), researchers have been able to delineate the importance of this methyl group for optimal interaction with the enzyme's active site. bioline.org.brtjpr.org

More advanced computational techniques, such as molecular modeling, can provide further insights. tjpr.org These methods can be used to generate three-dimensional models of the drug-enzyme complex, allowing for a detailed examination of the binding interactions. While specific computational studies solely focused on CI-930 are not extensively detailed in the provided context, the general application of these methods to its chemical class highlights their importance in the rational design and optimization of new, more potent, and selective PDE-III inhibitors. researchgate.nettjpr.org

Synthetic Chemistry and Analogue Development

Synthetic Routes for CI-930 Hydrochloride and Pyridazinone Derivatives

The synthesis of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, the structural family to which CI-930 belongs, typically involves the cyclization of a γ-keto acid with a hydrazine (B178648) derivative. nih.govresearchgate.net A common foundational method is the reaction of a β-aroylpropionic acid with hydrazine hydrate (B1144303). researchgate.net This reaction forms the core dihydropyridazinone ring structure.

General synthetic strategies often begin with a Friedel-Crafts acylation, for example, reacting a substituted benzene (B151609) with succinic anhydride (B1165640) in the presence of a Lewis acid like anhydrous aluminum chloride to produce the necessary β-aroylpropionic acid intermediate. researchgate.net Subsequent nitration and reduction steps can be employed to introduce an amino group on the phenyl ring, yielding a key precursor for compounds like CI-930. researchgate.net The 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a crucial intermediate for many cardioactive agents. researchgate.net

The general synthetic pathway can be summarized as follows:

Formation of the γ-keto acid : This is often achieved through a Friedel-Crafts reaction between a substituted aromatic compound and an acid anhydride like succinic anhydride. researchgate.net

Cyclization : The resulting keto acid is then heated with hydrazine hydrate (H₂NNH₂·H₂O) or a substituted hydrazine to form the 4,5-dihydro-3(2H)-pyridazinone ring. researchgate.netnih.gov

Functionalization : Further modifications can be made to the core structure. For CI-930, this would involve the formation of the imidazole (B134444) ring on the phenyl group at the 6-position.

Variations on this theme exist, such as the one-pot multistep reaction of a para-substituted acetophenone (B1666503) with glyoxylic acid, followed by ring closure with hydrazine hydrate to create the pyridazinone intermediates. nih.gov The versatility of the pyridazinone ring system allows for easy functionalization, making it an attractive scaffold for developing new therapeutic agents. sarpublication.com

Design and Synthesis of Novel Analogues for Enhanced Pharmacological Profiles

The design of novel analogues of CI-930 and related pyridazinones is guided by structure-activity relationship (SAR) studies to optimize their pharmacological effects. nih.gov Researchers have synthesized a wide array of derivatives by modifying substituents at various positions on the pyridazinone and phenyl rings to enhance potency and selectivity for specific biological targets. nih.govsarpublication.com

Key areas of modification include:

Substitution on the Phenyl Ring : Introducing different groups on the phenyl ring at the 6-position of the pyridazinone core can significantly alter activity. For example, a series of fifteen pyridyl and phenyl analogues of OSI-930, a related kinase inhibitor, were designed and synthesized to explore their effects on multidrug resistance. nih.gov

Modification of the Pyridazinone Ring : The nitrogen atom at the 2-position of the pyridazinone ring can be alkylated or acylated to introduce new functionalities. nih.govsarpublication.com For instance, N-alkylation with ethyl chloroacetate (B1199739) has been used to create ester intermediates that can be further converted to hydrazides and other derivatives. nih.govnih.gov

Introduction of Heterocyclic Moieties : The incorporation of different heterocyclic rings is a common strategy. The imidazole ring in CI-930 is crucial for its activity as a PDE3 inhibitor. nih.gov Other analogues have been synthesized incorporating piperazine, morpholine, and triazole moieties to target different receptors or enzymes. nih.govnih.gov

The goal of these synthetic efforts is to develop compounds with improved therapeutic profiles, such as enhanced cardiotonic activity, selective enzyme inhibition (e.g., for MAO-B or phosphodiesterases), or potent vasodilator effects. nih.govnih.govnih.gov The table below summarizes selected examples of pyridazinone analogues and their intended pharmacological enhancements.

Compound Series Modification Strategy Target Pharmacological Profile Key Findings
6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives nih.govVaried substitutions on the N-phenyl group at the 6-position.Cardiotonic activity.Compounds with specific chloro, amino, and methyl substitutions showed clear cardiotonic effects compared to levosimendan. nih.gov
Pyridazinone-benzalhydrazone derivatives nih.govmdpi.comAddition of substituted benzalhydrazone to the N2 position of the pyridazinone.Selective MAO-B inhibition.Electron-withdrawing groups on the benzalhydrazone ring increased MAO-B inhibitory activity, with some compounds showing high potency and selectivity. mdpi.com
Pyridyl and phenyl analogues of OSI-930 nih.govSynthesis of nitropyridyl and ortho-nitrophenyl analogues.Reversal of ABCG2-mediated multidrug resistance.Specific analogues were found to be effective and selective in reversing resistance to common chemotherapy drugs by inhibiting the ABCG2 transporter. nih.gov
Pyridazin-3-one tethered with 1,2,4-triazole (B32235) nih.govHybridization of the pyridazinone core with thiosemicarbazide (B42300) and triazole side chains.Vasorelaxant activity.The newly designed hybrids aimed to act as alternatives to existing vasodilators like hydralazine. nih.gov

Role of the 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Moiety in Compound Synthesis

The 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a cornerstone in the synthesis of numerous cardioactive agents, including CI-930. researchgate.net This structural unit serves as a vital intermediate, or synthon, providing a versatile platform for building more complex molecules. mdpi.com

The primary importance of this moiety lies in the reactive primary amino group (-NH₂) on the phenyl ring. This group acts as a chemical handle for introducing a wide variety of substituents and heterocyclic systems, thereby enabling the diversification of pharmacological activity. In the case of CI-930, this amino group is the attachment point for the 1H-imidazol-1-yl group, which is critical for its biological function as a phosphodiesterase inhibitor. researchgate.netnih.gov

Several clinically evaluated or marketed drugs in the pyridazinone class, such as imazodan (B1195180), pimobendan, and levosimendan, are synthesized from precursors containing this aminophenyl pyridazinone core. researchgate.net The synthesis of this key intermediate is typically achieved by the cyclization of β-(4-aminobenzoyl)propionic acid with hydrazine hydrate. researchgate.net The starting β-keto acid can itself be prepared from reactions involving 4-nitro-substituted precursors, with the nitro group being reduced to the essential amino group at a later stage in the synthesis. researchgate.net

The utility of this moiety is not limited to cardioactive drugs. Researchers have used 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone as a starting material to synthesize novel compounds with potential antimicrobial and cytotoxic activities, demonstrating the broad applicability of this chemical scaffold. mdpi.com The inherent biological activities of the pyridazinone core combined with the synthetic accessibility of the aminophenyl group make this moiety a privileged structure in medicinal chemistry. researchgate.netsarpublication.com

Emerging Research Perspectives and Future Directions

Exploration of Non-Cardiovascular Preclinical Applications

While direct preclinical studies on CI-930 for non-cardiovascular conditions are scarce, the known functions of PDE3 in various cell types provide a strong rationale for exploring its therapeutic potential in other areas, such as inflammation, neurological disorders, and oncology. jrespharm.commdpi.comdrugtargetreview.com

Inflammatory and Respiratory Diseases: PDE3 is expressed in airway smooth muscle cells, macrophages, and other inflammatory cells. jrespharm.comkarger.com Preclinical studies have shown that inhibiting PDE3 can lead to bronchodilation and suppress the release of inflammatory mediators. jrespharm.comkarger.com For instance, PDE3 inhibitors have demonstrated the ability to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6. jrespharm.com This anti-inflammatory action suggests a potential application for CI-930 in chronic inflammatory respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). jrespharm.comkarger.commdpi.com In preclinical models of acute respiratory distress syndrome (ARDS), the PDE3 inhibitor olprinone (B1662815) was found to significantly decrease levels of IL-6 and IL-1β, highlighting the therapeutic promise of this drug class for severe lung inflammation. jrespharm.com

Neurological Disorders: Phosphodiesterases are abundantly expressed in the brain and are considered attractive targets for treating neurodegenerative and psychiatric disorders. cpn.or.krfrontiersin.org Inhibition of various PDEs has been shown to improve cognitive deficits in preclinical models of Alzheimer's disease (AD). frontiersin.orgtandfonline.com Specifically for PDE3, its inhibition has been linked to neuroprotective effects. nih.gov PDE3 was found to be abnormally expressed in the cerebral vessels of AD patients. nih.gov Preclinical studies using the PDE3 inhibitor cilostazol (B1669032) have shown it can prevent cognitive decline in AD models by facilitating the clearance of amyloid-β and preserving the neurovascular unit. nih.gov These findings suggest that CI-930 could be investigated for its potential to modulate neuroinflammation and offer neuroprotection in conditions like Alzheimer's and Parkinson's disease. mdpi.comcpn.or.kr

Oncology: Emerging evidence indicates that PDE inhibitors may have antineoplastic effects. excli.denih.gov Lower levels of cyclic nucleotides have been observed in cancer cells, and increasing these levels through PDE inhibition can induce apoptosis and inhibit proliferation. jrespharm.comexcli.de Specifically, PDE3A has been identified as a promising target in certain cancers, such as soft-tissue sarcomas. drugtargetreview.com Some compounds targeting PDE3A have been shown to induce cancer cell death by acting as a "molecular glue" between PDE3A and another protein, SLFN12, leading to apoptosis. drugtargetreview.comaacrjournals.org This mechanism, which is independent of the enzyme's catalytic activity, opens a new avenue for cancer therapy. drugtargetreview.com Preclinical studies with the PDE3 inhibitor cilostazol have also demonstrated anticancer activity against colon cancer. jrespharm.com This suggests a rationale for evaluating CI-930's potential in various cancer models.

Table 1: Potential Non-Cardiovascular Applications of PDE3 Inhibitors based on Preclinical Findings
Therapeutic AreaPreclinical FindingPotential MechanismExample PDE3 Inhibitor StudiedReference
Inflammatory/Respiratory DiseaseReduced cytokine release (TNF-α, IL-6, IL-1β) and bronchodilation.Increased intracellular cAMP in inflammatory and airway smooth muscle cells.Olprinone, Cilostazol jrespharm.com
Neurological Disorders (e.g., Alzheimer's)Improved cognitive function and enhanced clearance of amyloid-β.Neuroprotection, modulation of neuroinflammation, and improved cerebrovascular function.Cilostazol nih.gov
Oncology (e.g., Sarcoma, Colon Cancer)Induction of apoptosis and inhibition of cancer cell proliferation.Increased intracellular cAMP; formation of PDE3A-SLFN12 complex.Anagrelide, Cilostazol jrespharm.comdrugtargetreview.com

Translational Research Strategies in Preclinical Development

Translating preclinical findings into clinical applications is a significant challenge in drug development. For a compound like CI-930, a comprehensive translational strategy would be essential to guide its exploration in new therapeutic areas. This involves bridging the gap from laboratory findings to human studies. nih.govnih.gov

A robust translational plan for CI-930 would include:

Biomarker Development: Identifying and validating biomarkers is critical. For instance, in inflammatory diseases, this could involve measuring levels of specific cytokines or chemokines in response to treatment. In neurodegenerative diseases, neuroimaging techniques like Positron Emission Tomography (PET) could be used to measure target engagement in the brain, similar to the strategy used for the PDE10A inhibitor TAK-063. nih.govnih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between drug concentration and its effect is crucial. Preclinical PK/PD studies in relevant animal models would help in selecting an appropriate dose range for initial human trials, a critical step given that PDE inhibitors often have narrow therapeutic windows. tandfonline.com

Phase 0/Phase 1 Studies: Early human trials could confirm target engagement and modulation of relevant biological pathways in healthy volunteers or patients. For example, a study could assess changes in inflammatory markers in the blood or cerebrospinal fluid after CI-930 administration.

The development of the PDE10A inhibitor TAK-063 for schizophrenia serves as a valuable case study. Its phase 1 program included PET imaging to confirm brain target engagement and functional MRI to show that pharmacodynamic effects seen in animals could be translated to humans. nih.govnih.gov A similar multi-faceted approach could de-risk and guide the potential development of CI-930 for non-cardiovascular indications.

Development and Refinement of Preclinical Disease Models

The success of exploring new applications for CI-930 heavily relies on the use of appropriate and predictive preclinical models.

In Vitro Models: Initial screening and mechanism-of-action studies would utilize various cell lines. For inflammatory applications, this could include human alveolar macrophages or lung epithelial cells to study the effects on cytokine release. karger.commdpi.com For oncology, a panel of cancer cell lines with varying levels of PDE3A expression could be used to assess anti-proliferative activity. aacrjournals.org

Animal Models: A range of animal models would be necessary to evaluate efficacy.

Inflammation: Rodent models of pulmonary inflammation induced by lipopolysaccharide (LPS) are commonly used to test the anti-inflammatory effects of PDE inhibitors. researchgate.netopenrespiratorymedicinejournal.com

Neurological Disorders: Transgenic mouse models of Alzheimer's disease that develop amyloid plaques are standard for testing cognitive enhancers and disease-modifying therapies. nih.govmdpi.com Models of Parkinson's disease, such as those induced by neurotoxins, are also relevant. mdpi.com

Oncology: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo anti-cancer efficacy of compounds. excli.deaacrjournals.org

The development of more refined models, such as patient-derived organoids or humanized mouse models, could further enhance the predictive value of preclinical research for CI-930. imrpress.com

Potential for Synergistic Effects in Preclinical Combination Studies

A promising avenue for future research is the use of CI-930 in combination with other therapeutic agents to achieve synergistic effects. The rationale is that targeting multiple pathways simultaneously can lead to enhanced efficacy and potentially lower the required doses of individual drugs.

Combination with PDE4 Inhibitors: In inflammatory and respiratory diseases, there is strong preclinical evidence for synergy between PDE3 and PDE4 inhibitors. karger.com While a PDE4 inhibitor alone may only partially suppress inflammatory responses in certain cells, combining it with a PDE3 inhibitor can lead to a much more profound anti-inflammatory effect, reducing cytokine secretion by up to 90% in some models. jrespharm.com This combination has also been shown to act synergistically to relax airway smooth muscle. karger.com

Combination with Chemotherapy: In oncology, PDE inhibitors have been shown to enhance the cytotoxicity of standard chemotherapy agents. nih.gov For example, PDE5 inhibitors can increase the uptake of chemotherapy drugs into lung cancer cells. mdpi.com Preclinical studies combining PDE inhibitors with platinum-based drugs like cisplatin (B142131) or carboplatin (B1684641) have demonstrated increased cancer cell apoptosis compared to chemotherapy alone. nih.gov This suggests that CI-930 could potentially be used as an adjuvant to re-sensitize resistant tumors or enhance the efficacy of existing anti-cancer treatments.

Table 2: Preclinical Evidence for Synergistic Effects of PDE Inhibitors
CombinationTherapeutic AreaObserved Synergistic EffectModel SystemReference
PDE3 Inhibitor + PDE4 InhibitorInflammation/RespiratoryEnhanced reduction of TNF-α and IL-8 secretion.Human Alveolar Macrophages jrespharm.com
PDE3 Inhibitor + PDE4 InhibitorVascular DiseasePotentiated inhibition of vascular smooth muscle cell migration.Cultured Vascular Smooth Muscle Cells ahajournals.org
PDE3 Inhibitor (Piroximone) + Adenylate Cyclase Activator (Iloprost)ThrombosisSynergistic enhancement of anti-platelet aggregation effect.Rat Platelets (in vitro/in vivo) nih.gov
PDE Inhibitors + Platinum-based ChemotherapyOncologyIncreased apoptosis in lung cancer cells.Human Lung Cancer Cell Lines nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for characterizing the binding affinity of CI-930 hydrochloride to cardiac troponin complexes?

  • Methodological Answer : Binding affinity can be assessed using 2D ¹H-¹⁵N HSQC NMR spectroscopy to monitor chemical shift perturbations in cNTnC·Ca²⁺ complexes when titrated with CI-930. Complementary techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify thermodynamic and kinetic binding parameters. Ensure consistent buffer conditions (e.g., pH, ionic strength) and use recombinant cTnI fragments (e.g., cTnI₁₄₄₋₁₆₃ vs. cTnI₁₄₇₋₁₆₃) to replicate experimental setups .

Q. How can researchers ensure reproducibility in experiments studying this compound’s interaction with cardiac troponin C (cTnC)?

  • Methodological Answer : Document all experimental variables, including:

  • Protein preparation : Use cNTnC(C35S/C84S)·Ca²⁺ to avoid disulfide bond interference.
  • cTnI fragment selection : Specify whether cTnI₁₄₄₋₁₆₃ (higher affinity) or cTnI₁₄₇₋₁₆₃ is used.
  • Compound purity : Validate this compound purity via HPLC or mass spectrometry.
    Include detailed protocols in supplementary materials to enable replication .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound in formulations?

  • Methodological Answer : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify impurities. For stability studies, employ accelerated degradation conditions (e.g., elevated temperature, humidity) and monitor degradation products via LC-MS. Reference standards should be validated against pharmacopeial guidelines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of this compound across different experimental conditions?

  • Methodological Answer : Systematically evaluate variables affecting binding:

  • cTnI fragment length : cTnI₁₄₄₋₁₆₃ increases affinity due to electrostatic interactions with cNTnC’s acidic residues.
  • Calcium concentration : Optimize Ca²⁺ levels to mimic physiological conditions.
  • Buffer composition : Compare Tris-HCl vs. phosphate buffers to rule out ionic strength effects.
    Use statistical tools (e.g., ANOVA) to identify significant variables .

Q. What structural features of this compound are critical for its pharmacological activity compared to analogues like imazodan or MPDP?

  • Methodological Answer : The methyl group on the pyridazinone ring is essential for binding to cTnC·Ca²⁺·cTnI complexes, as shown by NMR studies. Conduct structure-activity relationship (SAR) analyses using methyl-deficient analogues (e.g., MPDP) to confirm this moiety’s role. Molecular docking simulations can further map interactions with cNTnC’s hydrophobic pocket .

Q. How can experimental design be optimized for in vivo efficacy studies of this compound in cardiac dysfunction models?

  • Methodological Answer :

  • Animal models : Use pressure-overload-induced hypertrophy or ischemia-reperfusion injury models.
  • Dosage regimen : Apply factorial design to test dose-response relationships and administration routes.
  • Endpoint selection : Include echocardiography, troponin release assays, and histopathological analysis.
    Reference frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine objectives .

Q. What strategies are recommended for conducting systematic literature reviews on this compound’s mechanisms?

  • Methodological Answer :

  • Search terms : Use Boolean operators (e.g., "this compound" AND "cardiac troponin" AND "binding kinetics").
  • Databases : Prioritize PubMed, Scopus, and specialized repositories (e.g., Beilstein Journal of Organic Chemistry).
  • Inclusion criteria : Focus on peer-reviewed studies with NMR, X-ray crystallography, or functional assay data.
    Exclude non-English studies or unpublished data unless validated by secondary sources .

Key Considerations for Data Reporting

  • Reproducibility : Adhere to guidelines for documenting experimental methods (e.g., Beilstein Journal’s requirements for supplementary materials) .
  • Conflict resolution : Address contradictory findings by comparing experimental conditions (e.g., cTnI fragment length, assay type) .
  • Ethical compliance : Ensure animal studies follow ARRIVE guidelines and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.